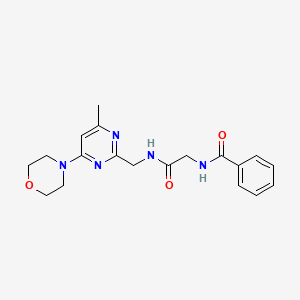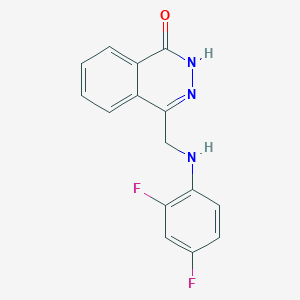
N-(2-(((4-methyl-6-morpholinopyrimidin-2-yl)methyl)amino)-2-oxoethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Research in the domain of pyrimidine derivatives, including those with morpholine moieties, focuses on their synthesis, structure, and potential bioactivity. These compounds are of interest due to their diverse chemical properties and biological activities.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves condensation reactions, cyclization, and substitution reactions. For instance, a method for synthesizing 4-amino-substituted 7-benzyl-2-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines through condensation and subsequent reactions has been developed, showcasing typical synthetic pathways for related compounds (Kuznetsov, Nam, & Chapyshev, 2007).
Molecular Structure Analysis
Molecular structure analysis of similar compounds involves NMR and X-ray crystallography, providing insight into the configuration and conformation of the molecules. For example, the structure of 4,7,7-trimethyl-2-morpholino-7,8-dihydro-5H-benzo[b]pyrimido[5,4-e][1,4]thiazin-9(6H)-one was elucidated using NMR data, demonstrating the compound's existence primarily in the enamino ketone form (Karimian et al., 2017).
科学的研究の応用
Chemistry and Pharmacology of Non-Fentanil Novel Synthetic Opioids The detailed review by Sharma et al. (2018) on the chemistry and pharmacology of non-fentanil novel synthetic opioid receptor agonists, including N-substituted benzamides, provides insight into the emergence of these substances as drugs of abuse. The study emphasizes the need for international early warning systems to track emerging psychoactive substances and recommends pre-emptive research to ensure new substances are detected early in toxicological samples. The impact of stereochemistry on potency is highlighted, suggesting the importance of detection methods that consider the configuration of chiral compounds (Sharma et al., 2018).
Metoclopramide's Pharmacological Properties Metoclopramide, a 4-amino-5-chlorO’2-methoxy-N-(2-diethyl-aminoethyl) benzamide, is used in various gastrointestinal disorders and assists in procedures such as radiological identification of small intestine lesions and facilitation of emergency endoscopy. Its effects on the gastrointestinal tract's motility, accelerated gastric emptying, and anti-emetic properties are well-documented. The review by Pinder et al. (2012) elaborates on its clinical use, underlying mechanisms, and side effects, contributing to the understanding of similar compounds' potential medical applications (Pinder et al., 2012).
Imidazole Derivatives and Antitumor Activity The review by Iradyan et al. (2009) on imidazole derivatives, including benzimidazoles and their antitumor activity, presents data on compounds that have progressed through preclinical testing. The structural diversity of these compounds underscores their significance in the search for new antitumor drugs and the synthesis of compounds with varied biological properties. This review is crucial for understanding the role of benzamide derivatives and related compounds in developing novel cancer therapies (Iradyan et al., 2009).
Cisapride and Gastrointestinal Motility Disorders Cisapride, a substituted piperidinyl benzamide, is an orally administered prokinetic agent facilitating or restoring motility throughout the gastrointestinal tract. The review by McCallum et al. (1988) discusses its mechanism of action, devoid of central depressant or antidopaminergic effects, indicating its specificity and tolerability. This provides a comparative perspective on similar compounds' potential applications in treating gastrointestinal disorders (McCallum et al., 1988).
特性
IUPAC Name |
N-[2-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methylamino]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-14-11-17(24-7-9-27-10-8-24)23-16(22-14)12-20-18(25)13-21-19(26)15-5-3-2-4-6-15/h2-6,11H,7-10,12-13H2,1H3,(H,20,25)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPMNBOUVDBETC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)CNC(=O)C2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(((4-methyl-6-morpholinopyrimidin-2-yl)methyl)amino)-2-oxoethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2497646.png)
![1-(4-methylbenzyl)-N-(2-morpholinoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2497648.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2497650.png)


![8-(2-Chloro-6-fluorophenyl)-1-methyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2497655.png)
![2-(Benzylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2497656.png)

![(2S)-2-[(1R,2S)-3-[(1R)-1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-7,8-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B2497659.png)

![1-{[(Tert-butoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid](/img/structure/B2497664.png)